molecular formula C30H47NO6 B12403200 N-((2S,3R)-(+)-1,3-Dihydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentan-2-yl)palmitamide

N-((2S,3R)-(+)-1,3-Dihydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentan-2-yl)palmitamide

Cat. No.: B12403200
M. Wt: 517.7 g/mol
InChI Key: ASWQERQPSVCZCY-RRPNLBNLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Ceramidase-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of a substituted pyrimidine with various reagents to form the desired inhibitor. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of Acid Ceramidase-IN-2 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Acid Ceramidase-IN-2 primarily undergoes hydrolysis reactions due to its role as an inhibitor of acid ceramidase. It can also participate in substitution reactions, where specific functional groups are replaced by others under controlled conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving Acid Ceramidase-IN-2 include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and various acids and bases to control the pH . The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.

Major Products Formed

The major products formed from the reactions involving Acid Ceramidase-IN-2 are typically the hydrolyzed forms of ceramides, which include sphingosine and fatty acids. These products play crucial roles in cellular signaling and apoptosis .

Mechanism of Action

Properties

Molecular Formula

C30H47NO6

Molecular Weight

517.7 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxy-5-(2-oxochromen-7-yl)oxypentan-2-yl]hexadecanamide

InChI

InChI=1S/C30H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(34)31-26(23-32)27(33)20-21-36-25-18-16-24-17-19-30(35)37-28(24)22-25/h16-19,22,26-27,32-33H,2-15,20-21,23H2,1H3,(H,31,34)/t26-,27+/m0/s1

InChI Key

ASWQERQPSVCZCY-RRPNLBNLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCOC1=CC2=C(C=C1)C=CC(=O)O2)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCOC1=CC2=C(C=C1)C=CC(=O)O2)O

Origin of Product

United States

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